molecular formula C8H6F4O2S B13257563 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride

2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride

Cat. No.: B13257563
M. Wt: 242.19 g/mol
InChI Key: FFYJDIQCEYNDSK-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride is an organic compound characterized by the presence of a trifluoromethyl group and a sulfonyl fluoride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride typically involves the reaction of 2-Methyl-5-(trifluoromethyl)benzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the benzene ring, making it susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide, sulfonate esters, and sulfonate thioesters.

    Electrophilic Aromatic Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the benzene ring.

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with specific amino acids.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules. The sulfonyl fluoride group can form covalent bonds with amino acids such as serine, threonine, and lysine, leading to the inhibition of enzyme activity. This property makes it valuable in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    3,5-Bis(trifluoromethyl)benzene-1-sulfonyl fluoride: Contains two trifluoromethyl groups, leading to different reactivity and applications.

Uniqueness

2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride is unique due to the presence of both a trifluoromethyl group and a sulfonyl fluoride group, which impart distinct chemical properties and reactivity. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in biochemical applications and the development of novel materials .

Properties

Molecular Formula

C8H6F4O2S

Molecular Weight

242.19 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)benzenesulfonyl fluoride

InChI

InChI=1S/C8H6F4O2S/c1-5-2-3-6(8(9,10)11)4-7(5)15(12,13)14/h2-4H,1H3

InChI Key

FFYJDIQCEYNDSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)F

Origin of Product

United States

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